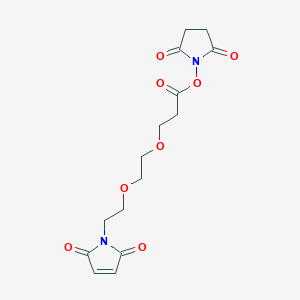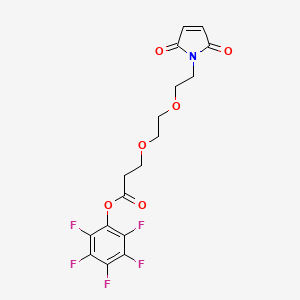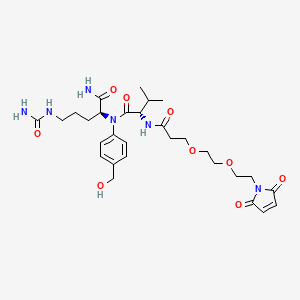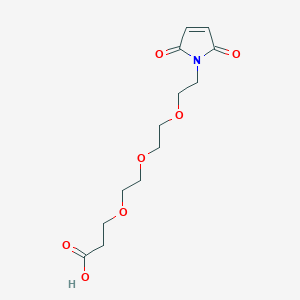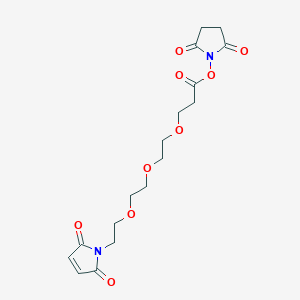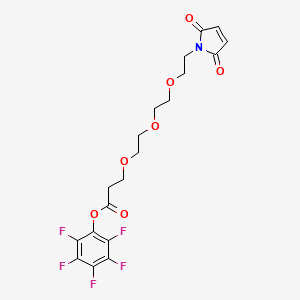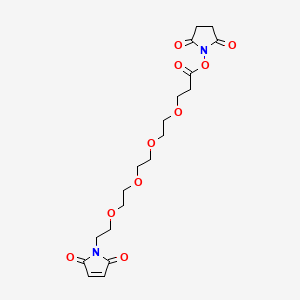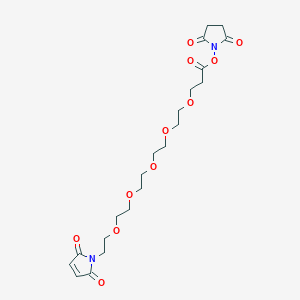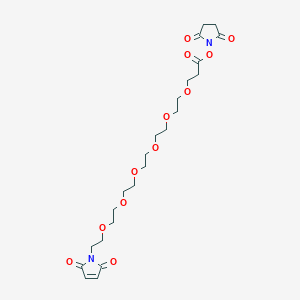
Ptp1B-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ptp1B-IN-2, also known as MDK3465, is a potent and selective protein tyrosine phosphatase-1B (PTP1B) inhibitor . PTP1B is one of the main negative regulators of the insulin receptor (IR) signaling pathway, which is broadly expressed in various cells and tissues . PTP1B decreases the phosphorylation of the IR, resulting in insulin resistance in various tissues . In recent years, targeting PTP1B using PTP1B inhibitors like Ptp1B-IN-2 is being considered an attractive target to treat type 2 diabetes mellitus (T2DM) .
Molecular Structure Analysis
The molecular structure of PTP1B and its interaction with inhibitors have been studied extensively . A study revealed that a specific region of the WPD loop in PTP1B, the PDFG motif, acted as the key conformational switch, with structural changes to the motif being necessary and sufficient for transitions between long-lived open and closed states of the loop .Chemical Reactions Analysis
PTP1B plays a key role in the regulation of several kinases . Its role in the regulation of insulin and leptin signaling has been well studied . PTP1B catalyzes the hydrolysis of a phosphotyrosine substrate through a phospho-cysteinyl intermediate .Physical And Chemical Properties Analysis
Ptp1B-IN-2 has a molecular formula of C34H36N2O9S2 and a molecular weight of 680.8 g/mol . It has a computed XLogP3-AA of 4.8, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 11, and a rotatable bond count of 16 .Applications De Recherche Scientifique
Diabetes and Obesity Treatment
Ptp1B-IN-2, as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), plays a significant role in the regulation of insulin signaling . Overexpression of PTP1B is linked to the pathogenesis of diabetes and obesity . Therefore, inhibiting PTP1B is anticipated to restore insulin sensitivity and become an attractive target to treat type II diabetes and obesity .
Regulation of Leptin Signaling
Apart from its role in insulin signaling, PTP1B also plays an important role in leptin signaling through the dephosphorylation of the kinase JAK2 . Leptin is a hormone that regulates energy balance by inhibiting hunger, which in turn diminishes fat storage in adipocytes.
Cancer Research
PTP1B is recognized as a major negative regulator of numerous signaling cascades of metabolic and/or oncogenic relevance such as the insulin or epidermal growth factor (EGF) pathways . Therefore, PTP1B inhibitors like Ptp1B-IN-2 can be used in cancer research.
Endoplasmic Reticulum (ER) Stress
Recent studies showed that PTP1B had an important connection with endoplasmic reticulum (ER) stress . ER stress is involved in several diseases including neurodegenerative diseases, ischemic diseases, and metabolic diseases.
5. Pancreatic Beta Cells Proliferation and Insulin Secretion PTP1B is closely related to the pathological process of type 2 diabetes mellitus (T2DM) and obesity, and it has been found to affect pancreatic beta cells proliferation and insulin secretion .
Development of Efficient Small Molecules
Three classes of PTP1B inhibitors with different mechanisms have been summarized: (1) targeting multiple aryl-phosphorylation sites including the catalytic site of PTP1B; (2) targeting allosteric sites of PTP1B; (3) targeting specific mRNA sequence of PTP1B . All three types of PTP1B inhibitors present good specificity over other PTPs and are promising for the development of efficient small molecules targeting this enzyme .
Mécanisme D'action
Target of Action
The primary target of Ptp1B-IN-2 is the enzyme Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key player in several human diseases and disorders, such as diabetes, obesity, and hematopoietic malignancies . It is a major negative regulator of numerous signaling cascades of metabolic and/or oncogenic relevance such as the insulin or epidermal growth factor (EGF) pathways .
Mode of Action
Ptp1B-IN-2 interacts with PTP1B by inhibiting its activity. PTP1B, as a negative regulator of the insulin signaling, dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS), which consequently leads to a decreased insulin signaling . The inhibition of PTP1B by Ptp1B-IN-2 can prevent these pathogenetic events .
Biochemical Pathways
The inhibition of PTP1B affects several biochemical pathways. In the insulin signaling pathway, PTP1B dephosphorylates the insulin receptor (IR) or insulin receptor substrate 1 (IRS-1), thus reducing insulin sensitivity . Additionally, PTP1B also plays an important role in leptin signaling through dephosphorylation of JAK2, a downstream effector of the leptin receptor .
Pharmacokinetics
It is known that ptp1b inhibitors improve the sensitivity of the insulin receptor and have the ability to cure insulin resistance-related diseases .
Result of Action
The inhibition of PTP1B by Ptp1B-IN-2 results in increased insulin-dependent metabolic signaling and improved insulin sensitivity . This can lead to improvements in conditions such as diabetes and obesity .
Action Environment
The action of Ptp1B-IN-2 can be influenced by various environmental factors. For instance, the expression of PTP1B can vary across different cells and tissues , which may affect the efficacy of Ptp1B-IN-2
Safety and Hazards
Orientations Futures
PTP1B has been a therapeutic target for over two decades, with PTP1B inhibitors identified either from natural sources or developed throughout the years . Some of these inhibitors have reached phase I and/or II clinical trials in humans for the treatment of T2DM, obesity, and/or metastatic breast cancer . The main challenges associated with the drug discovery process and development of effective therapeutic agents against PTP1B activity have been specificity, selectivity, and bioavailability . Future directions for manipulating the activity of this key metabolic enzyme include developing new strategies targeting this enzyme .
Propriétés
IUPAC Name |
methyl 5-[benzylsulfonyl-[[4-[(2-methoxy-2-oxoethyl)-methylsulfonylamino]phenyl]methyl]amino]-2-[(4-methylphenyl)methoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N2O9S2/c1-25-10-12-27(13-11-25)23-45-32-19-18-30(20-31(32)34(38)44-3)36(47(41,42)24-28-8-6-5-7-9-28)21-26-14-16-29(17-15-26)35(46(4,39)40)22-33(37)43-2/h5-20H,21-24H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNJQCVHNPGYOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)N(CC3=CC=C(C=C3)N(CC(=O)OC)S(=O)(=O)C)S(=O)(=O)CC4=CC=CC=C4)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N2O9S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ptp1B-IN-2 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


